molecular formula C19H19N3O5S B2391760 4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886913-59-3

4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2391760
CAS RN: 886913-59-3
M. Wt: 401.44
InChI Key: PJMACCPVVIMWGO-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Compounds featuring the 1,3,4-oxadiazole ring and sulfonamide groups have been synthesized and evaluated for their antimicrobial and antitubercular properties. For example, novel sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, with some compounds demonstrating excellent antitubercular activities against Mycobacterium tuberculosis H37Rv, highlighting their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).

Anticancer Evaluation

Another area of application for compounds with the 1,3,4-oxadiazole structure is in the development of anticancer agents. Research has shown that these compounds can exhibit moderate to excellent anticancer activity against various cancer cell lines. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and found to exhibit significant anticancer activities, suggesting their potential as therapeutic agents in cancer treatment (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Photoluminescent Properties and Materials Science

1,3,4-oxadiazole derivatives have also been investigated for their photoluminescent properties, which can be applied in materials science, especially in the development of new mesogens with potential use in liquid crystal displays and other photonic devices. Compounds containing the 1,3,4-oxadiazole fluorophore have demonstrated cholesteric and nematic mesophases with wide mesomorphic temperature ranges and strong blue fluorescence emission, indicating their potential for applications in advanced material technologies (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).

properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(2)26-15-8-4-13(5-9-15)17(23)20-19-22-21-18(27-19)14-6-10-16(11-7-14)28(3,24)25/h4-12H,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMACCPVVIMWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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